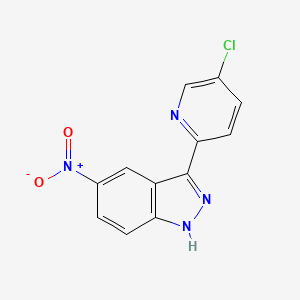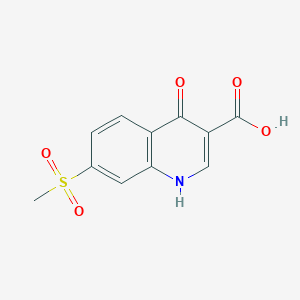
4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline compounds are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by sulfonation and carboxylation reactions .
Industrial Production Methods: Industrial production of this compound may utilize green chemistry approaches, such as microwave-assisted synthesis or solvent-free reactions, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Zinc/acetic acid or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of dyes, pigments, and agrochemicals
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes.
Comparison with Similar Compounds
Quinoline: Basic structure with broad biological activity.
Quinolone: Known for its antibacterial properties.
4-Hydroxyquinoline: Shares the hydroxyl group at the 4-position but lacks the methylsulfonyl and carboxylic acid groups
Uniqueness: 4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in other quinoline derivatives .
Properties
CAS No. |
63463-26-3 |
|---|---|
Molecular Formula |
C11H9NO5S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
7-methylsulfonyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO5S/c1-18(16,17)6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI Key |
BCFDCHCZZJCSMN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate](/img/structure/B11851349.png)



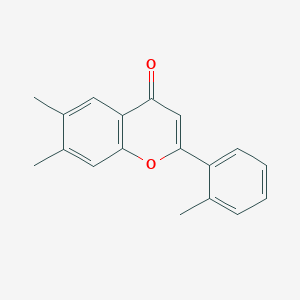

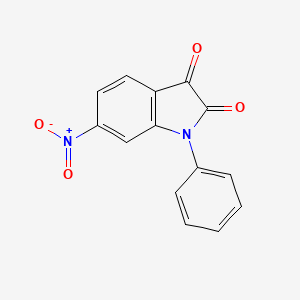
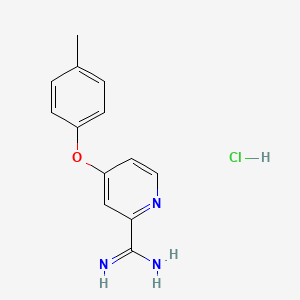
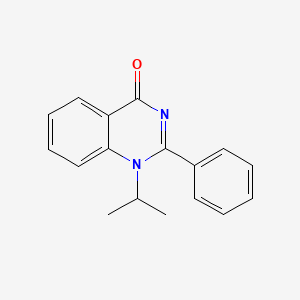
![3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11851409.png)
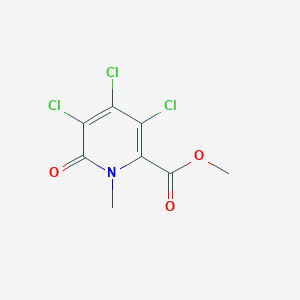
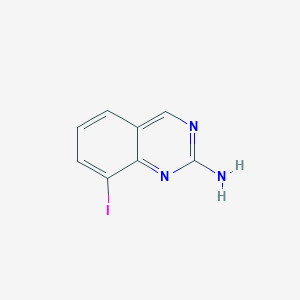
![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)
